molecular formula C21H27O10P B609044 Minnelide free acid CAS No. 1254885-39-6

Minnelide free acid

货号: B609044
CAS 编号: 1254885-39-6
分子量: 470.4 g/mol
InChI 键: QROUIGQWVUTWFM-RWBWCDHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 敏奈利德游离酸通过一系列化学反应从曲古霉素合成。 . 反应条件通常涉及使用有机溶剂和催化剂来促进转化。

工业生产方法: 敏奈利德游离酸的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括结晶和色谱等纯化步骤,以分离最终产物 .

化学反应分析

反应类型: 敏奈利德游离酸会发生各种化学反应,包括:

常见试剂和条件:

主要生成产物: 从这些反应中形成的主要产物包括敏奈利德的各种衍生物,其官能团经过修饰,可能表现出不同的生物活性 .

科学研究应用

Pancreatic Cancer Treatment

Minnelide has shown promising results in preclinical studies targeting pancreatic cancer, one of the most aggressive forms of cancer. Key findings include:

  • Tumor Burden Reduction : Studies demonstrated that Minnelide significantly decreased tumor weight and volume in various pancreatic cancer models. In one study, mice treated with Minnelide exhibited an average tumor weight reduction from 1387.5 mg to 290 mg compared to control groups .
  • Survival Rates : Kaplan-Meier survival analyses indicated nearly 100% survival in Minnelide-treated mice over a 90-day period, contrasting sharply with only 10% survival in control groups .

Combination Therapies

Minnelide has been evaluated in combination with other chemotherapeutic agents to enhance its efficacy:

  • Oxaliplatin Resistance : A study found that low doses of Minnelide combined with oxaliplatin inhibited tumor progression by inducing significant apoptotic cell death in resistant tumors .
  • Hepatocellular Carcinoma : In models of liver cancer, the combination of Minnelide and sorafenib resulted in significant tumor regression compared to either drug alone, highlighting the potential for synergistic effects .

Triple-Negative Breast Cancer

Recent research indicates that Minnelide can effectively target basal/triple-negative breast cancer subtypes. In combination with cyclophosphamide, it not only reduced tumor growth but also eliminated metastasis by reprogramming the tumor microenvironment and enhancing immune response .

Preclinical Evaluations

Multiple studies have validated the effectiveness of Minnelide through rigorous preclinical evaluations:

  • Animal Models : Various orthotopic models using human pancreatic cancer cell lines showed that Minnelide treatment led to reduced metastasis and improved overall survival rates compared to control groups .
  • Mechanistic Insights : Research has elucidated that the activation of Minnelide into triptolide is facilitated by alkaline phosphatase present in tissues, making it effective without additional activation methods .

Clinical Trials

A Phase 1 clinical trial is currently underway at the University of Minnesota to assess the safety and dosing of Minnelide in patients with advanced pancreatic cancer who have exhausted standard treatment options. Initial results from animal studies have generated optimism about the potential for FDA breakthrough designation if human trials yield similar outcomes .

Data Summary

Application AreaKey FindingsStudy Reference
Pancreatic CancerSignificant reduction in tumor weight/volume
Combination Therapy (Oxaliplatin)Induces apoptosis in resistant tumors
Hepatocellular CarcinomaEnhanced efficacy when combined with sorafenib
Triple-Negative Breast CancerReduces growth and metastasis with cyclophosphamide

作用机制

敏奈利德游离酸通过多种机制发挥其作用,包括:

类似化合物:

敏奈利德的独特性: 敏奈利德因其水溶性而脱颖而出,与曲古霉素相比,其生物利用度更高,毒性更低。 这使得敏奈利德成为临床应用的更有希望的候选药物。

相似化合物的比较

Uniqueness of Minnelide: Minnelide stands out due to its water solubility, which enhances its bioavailability and reduces toxicity compared to triptolide. This makes Minnelide a more promising candidate for clinical applications.

生物活性

Minnelide, a water-soluble prodrug of triptolide, has garnered significant attention for its potential as an anticancer agent, particularly against pancreatic cancer and other gastrointestinal malignancies. This article delves into the biological activity of Minnelide free acid, summarizing key research findings, case studies, and data on its efficacy and mechanisms of action.

Minnelide exerts its biological effects primarily through the conversion to triptolide, which is known to induce apoptosis in cancer cells and inhibit tumor growth. The activation of Minnelide requires alkaline phosphatase, an enzyme present in various tissues, facilitating its conversion into triptolide in vivo. This characteristic is crucial for its therapeutic application, as it ensures that the drug becomes active within the body without needing external activation .

Pancreatic Cancer Models

In preclinical studies involving multiple models of pancreatic cancer, Minnelide demonstrated significant antitumor activity. A notable study reported that treatment with Minnelide resulted in a marked reduction in tumor weight and volume compared to control groups. For instance, in one experiment, the average tumor weight in control mice was 3291.3 mg, while Minnelide-treated mice exhibited weights as low as 373.0 mg at effective doses (0.15 mg/kg BID) .

Table 1: Tumor Weight Reduction in Pancreatic Cancer Models

Treatment GroupAverage Tumor Weight (mg)Survival Rate (%)
Control3291.3 ± 216.710
Minnelide (0.15 mg/kg BID)373.0 ± 142.690-100
Triptolide (0.2 mg/kg QD)653.0 ± 410.9Variable

Clinical Trials

The first-in-human Phase I clinical study evaluated Minnelide's safety and efficacy in patients with refractory gastrointestinal cancers. Out of 45 enrolled patients, the study found that 69% experienced grade ≥3 toxicities, predominantly neutropenia (38%). Despite these challenges, the overall response rate (ORR) was recorded at 4%, with a disease control rate (DCR) of 54% among evaluable patients .

Table 2: Clinical Outcomes from Phase I Study

Outcome MeasureResult
Total Patients Enrolled45
ORR4%
DCR54%
Median Duration of Control (months)~2 to 6

Activity Against Other Cancers

Recent studies have also highlighted Minnelide's effectiveness against triple-negative breast cancer (TNBC). In combination with cyclophosphamide, it significantly reduced tumor growth and metastasis by reprogramming the tumor microenvironment and enhancing immune cell infiltration .

Case Study: Combination Therapy in TNBC

In a syngeneic model of TNBC, mice treated with both Minnelide and cyclophosphamide showed complete eradication of disseminated tumor cells post-resection, whereas control groups experienced rapid recurrence .

属性

CAS 编号

1254885-39-6

分子式

C21H27O10P

分子量

470.4 g/mol

IUPAC 名称

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate

InChI

InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1

InChI 键

QROUIGQWVUTWFM-RWBWCDHPSA-N

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C

手性 SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(O)O)O7)COC6=O)C

规范 SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Minnelide free acid;  14-O-Phosphonooxymethyltriptolide; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minnelide free acid
Reactant of Route 2
Minnelide free acid
Reactant of Route 3
Minnelide free acid
Reactant of Route 4
Minnelide free acid
Reactant of Route 5
Minnelide free acid
Reactant of Route 6
Minnelide free acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。